molecular formula C10H11N B14753180 (1E)-N-Methyl-3-phenylprop-2-en-1-imine CAS No. 937-60-0

(1E)-N-Methyl-3-phenylprop-2-en-1-imine

Cat. No.: B14753180
CAS No.: 937-60-0
M. Wt: 145.20 g/mol
InChI Key: NJGHGGHJBZLVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N-Methyl-3-phenylprop-2-en-1-imine is an organic compound with a structure that includes a phenyl group attached to a prop-2-en-1-imine moiety, where the nitrogen atom is methylated. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Methyl-3-phenylprop-2-en-1-imine typically involves the condensation of benzaldehyde with N-methylamine under basic conditions. The reaction proceeds via the formation of an imine intermediate, which is then stabilized by the conjugation with the phenyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Methyl-3-phenylprop-2-en-1-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of N-methyl-3-phenylpropylamine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(1E)-N-Methyl-3-phenylprop-2-en-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-Methyl-3-phenylprop-2-en-1-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in nucleophilic addition reactions. The phenyl group provides additional stability and can engage in π-π interactions with aromatic residues in biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-Methyl-3-phenylprop-2-en-1-amine: Similar structure but with an amine group instead of an imine.

    (1E)-N-Methyl-3-phenylprop-2-en-1-nitrile: Contains a nitrile group instead of an imine.

    (1E)-N-Methyl-3-phenylprop-2-en-1-oxime: Features an oxime group in place of the imine.

Uniqueness

(1E)-N-Methyl-3-phenylprop-2-en-1-imine is unique due to its imine functionality, which imparts distinct reactivity compared to its amine, nitrile, and oxime analogs

Properties

CAS No.

937-60-0

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

N-methyl-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C10H11N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

NJGHGGHJBZLVKF-UHFFFAOYSA-N

Canonical SMILES

CN=CC=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.